molecular formula C20H18F7N3O B2967221 N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide CAS No. 1024414-84-3

N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide

Cat. No. B2967221
CAS RN: 1024414-84-3
M. Wt: 449.373
InChI Key: VHVSBNMFRZHSOX-UHFFFAOYSA-N
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Description

“N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its uses in drug synthesis. The compound also contains a trifluoromethyl group, which is often used in drug design to improve properties like potency, stability, and lipophilicity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual phenyl and piperazinyl components, followed by their coupling. The trifluoromethyl groups could be introduced using various methods, such as the use of trifluoromethylating reagents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl groups and the piperazine ring. The trifluoromethyl groups are quite electronegative, which could make the compound more reactive towards nucleophiles. The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl groups could increase its lipophilicity, which could affect its solubility and permeability. The piperazine ring could potentially form hydrogen bonds, which could also affect these properties .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Rhodium-Catalyzed Hydroformylation : This process is a key step in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, highlighting the importance of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide derivatives in pharmaceutical synthesis (Botteghi et al., 2001).

  • Analysis of Flunarizine : Research focused on the separation of Flunarizine and its degradation products, showcasing the analytical importance of related compounds in quality control of dosage forms (El-Sherbiny et al., 2005).

Material Science and Chemistry

  • Polyamide Synthesis : A study on the synthesis and characterization of diphenylfluorene-based aromatic polyamides derived from similar compounds shows the utility of these materials in creating polymers with advanced properties, such as solubility in organic solvents and high thermal stability (Hsiao et al., 1999).

  • Oxidative Addition and Cycloaddition Reactions : Research into the reactivity of N-allyltriflamide with arenesulfonamides and triflamide under oxidative conditions reveals intricate chemical pathways and potential for synthesis of complex organic molecules (Shainyan et al., 2017).

Biological Activity and Drug Development

  • NF-kB and AP-1 Gene Expression Inhibitors : Investigations into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives for their inhibitory effects on transcription factors NF-kB and AP-1 suggest potential therapeutic applications (Palanki et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7N3O/c21-16-3-1-2-4-17(16)30-7-5-29(6-8-30)12-18(31)28-15-10-13(19(22,23)24)9-14(11-15)20(25,26)27/h1-4,9-11H,5-8,12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVSBNMFRZHSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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